![molecular formula C12H8N4O2S2 B13369289 4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13369289.png)
4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from thiophene derivatives. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides using formic acid or triethyl orthoformate . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of catalysts and efficient purification techniques would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine derivatives: Known for their anticancer properties.
Dihydrothiopyrano[3,2-d]pyrimidine derivatives: Potent inhibitors of HIV-1.
Uniqueness
4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both dioxo and thioxo groups.
Properties
Molecular Formula |
C12H8N4O2S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4,7-dioxo-2-sulfanylidene-5-thiophen-2-yl-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H8N4O2S2/c13-4-5-7(6-2-1-3-20-6)8-9(14-10(5)17)15-12(19)16-11(8)18/h1-3,5,7H,(H3,14,15,16,17,18,19) |
InChI Key |
OVKIFOJAZYPSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(C(=O)NC3=C2C(=O)NC(=S)N3)C#N |
Origin of Product |
United States |
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